molecular formula C11H7ClO3 B12124968 3-(5-Chloro-benzofuran-2-yl)-acrylic acid

3-(5-Chloro-benzofuran-2-yl)-acrylic acid

Cat. No.: B12124968
M. Wt: 222.62 g/mol
InChI Key: YFTSRZOKLSEVRM-DUXPYHPUSA-N
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Description

3-(5-Chloro-benzofuran-2-yl)-acrylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chlorine atom at the 5-position of the benzofuran ring and an acrylic acid moiety makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-benzofuran-2-yl)-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-benzofuran-2-yl)-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, particularly at the positions adjacent to the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-(5-Chloro-benzofuran-2-yl)-acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-benzofuran-2-yl)-acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.

Properties

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

(E)-3-(5-chloro-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H7ClO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+

InChI Key

YFTSRZOKLSEVRM-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C=CC(=O)O

Origin of Product

United States

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